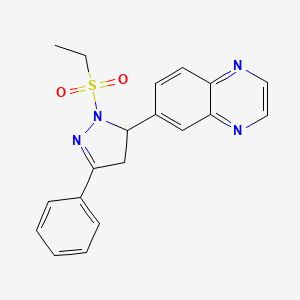

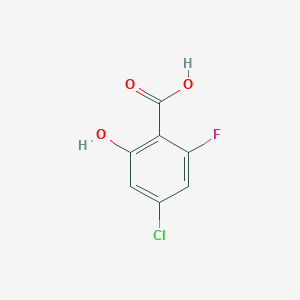

6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . Similarly, the sulfonamide moiety is of considerable interest in medicinal chemistry, as it exhibits a wide range of pharmacological activities . Therefore, the therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework .

Synthesis Analysis

Quinoxalines can be synthesized through various methods . The synthesis of quinoxaline derivatives has been achieved through the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .Molecular Structure Analysis

Quinoxaline is an aromatic nitrogen-containing heterocyclic compound . It is a fused N-heterocyclic compound in which two N-atoms are part of the ring structure . The molecular structure of quinoxalines has been the subject of extensive research due to its emergence as an important chemical moiety .Chemical Reactions Analysis

Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules . The development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups has been observed .Aplicaciones Científicas De Investigación

Quinoxaline Derivatives in Biomedical Research

Quinoxaline and its derivatives are of considerable interest due to their wide range of pharmacological activities. These compounds have been studied for their antimicrobial, anticancer, and chronic disease treatment potentials. Modifying the quinoxaline structure allows for the creation of derivatives with specific biomedical applications, including treatment for microbial infections and various metabolic diseases (J. A. Pereira et al., 2015).

Quinoxaline Sulfonamides in Medicinal Chemistry

The integration of the sulfonamide group into quinoxaline frameworks has enhanced the therapeutic potential of these compounds. Quinoxaline sulfonamide derivatives exhibit a broad range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, and anticancer actions. The modifications on quinoxaline sulfonamide derivatives may lead to advanced therapeutic agents against a variety of diseases, highlighting the significance of research on such compounds (Ali Irfan et al., 2021).

Electron Deficient Aromatic Systems

Compounds like 6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can serve as electron deficient, rigid, planar, aromatic systems with excellent π–π stacking ability. Such properties make them useful as basic scaffolds in the design of molecular, macromolecular, and supramolecular systems for applications ranging from semiconductors and sensors to liquid crystals and energy storage materials (J. Segura et al., 2015).

Quinoxaline in Anion Sensing and Optoelectronic Materials

Quinoxaline-based receptors have been explored for their application in chromogenic and fluorogenic chemosensors for inorganic anions. This capability is crucial for biomolecular science, where specific anion detection is required. The versatility of quinoxaline derivatives in forming different structural motifs for anion sensing demonstrates their potential in analytical chemistry and sensor development (S. Dey et al., 2018).

Direcciones Futuras

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . Therefore, future research directions may include the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

Propiedades

IUPAC Name |

6-(2-ethylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-2-26(24,25)23-19(13-17(22-23)14-6-4-3-5-7-14)15-8-9-16-18(12-15)21-11-10-20-16/h3-12,19H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWUZVQDPNOECL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pent-4-enamide](/img/structure/B2736712.png)

![3-bromo-N-[4-[2-[(3-bromobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2736714.png)

![(1R,5S)-N-((3S,5S,7S)-adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2736718.png)

![[(1R,2S)-rel-2-methylcyclopropyl]methanol](/img/structure/B2736727.png)

![N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2736729.png)

![N-(3-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2736733.png)